Home > Products > Building Blocks P3423 > 6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione
6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione - 1400644-97-4

6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione

Catalog Number: EVT-1669526
CAS Number: 1400644-97-4
Molecular Formula: C10H8BrFN2O2
Molecular Weight: 287.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Relationship to Provided Literature:

While none of the provided papers explicitly discuss 6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione, several papers focus on structurally similar quinoxaline derivatives and their applications. For instance, one paper investigates quinoxalinone derivatives as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications []. Another paper examines the synthesis and biological activities of alkylated isatin derivatives []. The structural similarities between these compounds and 6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione suggest potential research avenues for the latter.

Overview

6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione is a heterocyclic compound that belongs to the quinoxaline family. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry, particularly in the development of anticancer agents. Its molecular formula is C10H8BrFN2O2C_{10}H_{8}BrFN_{2}O_{2} and it has a molar mass of approximately 287.09 g/mol .

Source and Classification

This compound can be classified under the category of brominated heterocycles and fluorinated compounds, which are known for their diverse applications in pharmaceuticals. The presence of bromine and fluorine atoms in its structure contributes to its unique chemical properties and biological activities. It is often synthesized for research purposes and is available from various chemical suppliers .

Synthesis Analysis

Methods

The synthesis of 6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione typically involves multi-step organic reactions. One common method includes:

  1. Formation of Quinoxaline Framework: Starting from appropriate substituted anilines and 1,2-diketones, the quinoxaline structure can be formed through cyclization reactions.
  2. Bromination: The introduction of bromine at the 6-position can be achieved using brominating agents such as N-bromosuccinimide (NBS).
  3. Fluorination: The incorporation of fluorine at the 7-position may involve electrophilic fluorination techniques or nucleophilic substitution methods.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product .

Technical Details

The synthesis may involve solvents such as dimethylformamide or dichloromethane, and catalysts may be used to enhance reaction rates. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione features a fused bicyclic system with a bromine atom at position six and a fluorine atom at position seven. The ethyl group is located at position one, contributing to its hydrophobic characteristics.

Data

Key structural data includes:

  • Molecular Formula: C10H8BrFN2O2C_{10}H_{8}BrFN_{2}O_{2}
  • Molar Mass: 287.09 g/mol
  • CAS Number: 1400644-97-4 .
Chemical Reactions Analysis

Reactions

6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione can undergo various chemical reactions typical for quinoxaline derivatives:

  1. Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  2. Electrophilic Aromatic Substitution: The aromatic system allows for further functionalization at various positions.
  3. Reduction Reactions: The dione functionality can be reduced to corresponding diols or other derivatives.

These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .

Mechanism of Action

Process

The mechanism of action for 6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione in biological systems primarily involves interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. It is hypothesized that this compound may act as an inhibitor of certain kinases or other proteins involved in cancer progression.

Data

Studies have shown that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, including cell cycle arrest and modulation of apoptotic signals .

Physical and Chemical Properties Analysis

Physical Properties

6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione is characterized by:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong nucleophiles due to the presence of electrophilic centers.

Relevant analyses include melting point determination and spectroscopic studies to assess purity and structural integrity .

Applications

Scientific Uses

6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione has potential applications in:

  1. Anticancer Research: As a lead compound for developing new anticancer therapies.
  2. Biochemical Studies: To investigate the role of quinoxaline derivatives in cellular processes.
  3. Pharmaceutical Development: As a scaffold for designing novel drugs targeting specific diseases.

Its unique structural features make it a valuable candidate in drug discovery programs aimed at treating various malignancies .

Introduction to Quinoxaline Derivatives in Medicinal Chemistry

Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry due to their versatile biological activities and capacity for structural diversification. Characterized by a benzene ring fused to a pyrazine ring (molecular formula C₈H₆N₂), this heterocyclic system serves as the foundation for numerous pharmacologically active compounds, including FDA-approved drugs such as the antibiotic carbadox, the glaucoma therapeutic brimonidine, and the anticancer agent erdafitinib [7]. The intrinsic physicochemical properties of the quinoxaline core—including its moderate water solubility, aromatic stability, and balanced hydrophobic/hydrophilic character—facilitate interactions with diverse biological targets [7]. Modifications at the C2, C3, C6, and C7 positions enable fine-tuning of electronic, steric, and hydrogen-bonding properties, making quinoxalines adaptable to drug discovery campaigns targeting neurological disorders, infectious diseases, and cancer [5] [9].

Structural Significance of Bromo-Fluoro Substitutions in Quinoxaline Scaffolds

The strategic incorporation of bromine and fluorine atoms at the C6 and C7 positions of the quinoxaline nucleus, as exemplified in 6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione (CAS# 1400644-97-4), confers distinct advantages for biological activity and molecular recognition. These halogen substitutions operate through three primary mechanisms:

  • Steric and Electronic Modulation: Bromine, with its large atomic radius (185 pm), creates a significant steric footprint that influences binding pocket accessibility. Concurrently, its electron-donating resonance effect (+R) enhances π-electron density in the quinoxaline ring, potentially improving stacking interactions with aromatic residues in proteins. Fluorine, the smallest halogen (atomic radius: 147 pm), exerts a strong electron-withdrawing inductive effect (-I), increasing the compound’s polarity and acidity of adjacent protons [5].
  • Metabolic Stabilization: The carbon-fluorine bond’s high strength (485 kJ/mol) impedes oxidative metabolism by cytochrome P450 enzymes, thereby enhancing metabolic stability and extending plasma half-life. Bromine’s susceptibility to metabolic displacement can be exploited for prodrug strategies or targeted covalent inhibition [5] [9].
  • Target-Specific Interactions: In glutamate receptor modulation, the bromo-fluoro combination at C6/C7 positions has been linked to selective antagonism of NMDA receptors. Fluorine may engage in dipole-dipole interactions or weak hydrogen bonding, while bromine participates in halogen bonding with backbone carbonyls (e.g., Leu₇₈₀ in the NMDA glycine site) [3].

Table 1: Key Identifiers of 6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione

PropertyValueSource
CAS Number1400644-97-4 [2] [4]
Molecular FormulaC₁₀H₈BrFN₂O₂ [1] [6]
Molecular Weight287.09 g/mol [4] [6]
IUPAC Name6-bromo-1-ethyl-7-fluoro-1,4-dihydroquinoxaline-2,3-dione [4]
Purity Specification≥95% [2] [6]
Canonical SMILESCCN1C2=C(C=C(Br)C(F)=C2)NC1=O [4]

Role of Ethyl and Dione Functional Groups in Bioactive Molecule Design

The ethyl group at N1 and the 2,3-dione moiety constitute critical pharmacophoric elements governing target affinity and physicochemical behavior:

  • N1-Ethyl Group:
  • Lipophilicity Enhancement: The ethyl substituent increases logP by ~0.5–0.7 units compared to unsubstituted analogs, improving membrane permeability. This is crucial for CNS-targeted agents requiring blood-brain barrier penetration [3].
  • Conformational Restriction: Steric bulk at N1 restricts rotation around the N1-C2 bond, potentially locking the dione moiety in a planar orientation favorable for receptor binding.
  • NMDA Receptor Affinity: Electrophysiological studies on quinoxaline diones demonstrate that N1-alkylation (ethyl, methyl) enhances glycine site antagonism at NMDA receptors. The ethyl group’s optimal chain length balances steric tolerance (Ki ~0.37–8.1 μM) while minimizing off-target activity at AMPA/kainate receptors [3].

  • 2,3-Dione Moiety:

  • Metal Chelation Capacity: The vicinal carbonyls enable coordination to divalent metal ions (e.g., Mg²⁺, Zn²⁺), which may modulate metalloenzyme targets or influence ion flux in receptor channels [7].
  • Hydrogen Bonding: The dione system acts as a dual hydrogen-bond acceptor, forming critical interactions with residues in enzymatic active sites (e.g., backbone -NH of Ala₇₆₃ in NMDA receptors). This is evidenced by QSAR models showing a direct correlation between dione polarity and glycine site inhibition [3] [9].
  • Tautomerization Potential: Exists in equilibrium between amide (lactam) and hydroxy-ketone (lactim) tautomers, enhancing structural adaptability. The lactim form may facilitate proton transfer in catalytic sites [7].

Properties

CAS Number

1400644-97-4

Product Name

6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione

IUPAC Name

7-bromo-4-ethyl-6-fluoro-1H-quinoxaline-2,3-dione

Molecular Formula

C10H8BrFN2O2

Molecular Weight

287.08 g/mol

InChI

InChI=1S/C10H8BrFN2O2/c1-2-14-8-4-6(12)5(11)3-7(8)13-9(15)10(14)16/h3-4H,2H2,1H3,(H,13,15)

InChI Key

MKDNXUSXOKMGIH-UHFFFAOYSA-N

SMILES

CCN1C2=CC(=C(C=C2NC(=O)C1=O)Br)F

Canonical SMILES

CCN1C2=CC(=C(C=C2NC(=O)C1=O)Br)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.